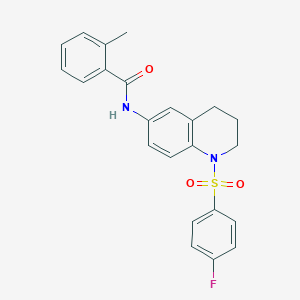
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to provide a detailed overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C19H21FN2O3S
- Molecular Weight : 376.44 g/mol
- CAS Number : 941971-60-4
Structural Features
The structure consists of a tetrahydroquinoline core substituted with a 4-fluorophenylsulfonyl group and a 2-methylbenzamide moiety. The presence of the fluorine atom is believed to enhance the compound's biological activity compared to its non-fluorinated analogs.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, fluorinated benzamides have shown potent inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival.
Case Study: HDAC Inhibition
In a study assessing HDAC inhibitors, compounds with a similar fluorinated structure demonstrated selective inhibition against HDAC3 with an IC50 value of 95.48 nM. This suggests that the incorporation of fluorine enhances the inhibitory potency against specific HDAC isoforms, thereby promoting apoptosis in cancer cells .
The proposed mechanism for the anticancer activity involves:
- Inhibition of HDACs : Resulting in increased acetylation of histones and non-histone proteins, leading to altered gene expression profiles that favor apoptosis.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, which contributes to its antitumor efficacy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The results suggest favorable interactions with key proteins involved in cancer pathways.
Binding Affinities
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| HDAC3 | -9.5 |
| DAT | -8.7 |
| SERT | -7.8 |
These values indicate strong binding interactions that may translate into biological activity .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic agent. Preliminary toxicity assessments reveal that compounds with similar structures exhibit acceptable safety margins in vitro. However, further in vivo studies are necessary to fully elucidate the toxicological aspects.
科学研究应用
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antimicrobial properties. Studies have shown that compounds structurally related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can effectively inhibit bacterial growth by disrupting cellular processes. For example:
- In Vitro Studies : These compounds were tested against various bacterial strains and demonstrated significant inhibition rates, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. A study involving selective phosphodiesterase inhibitors revealed that similar tetrahydroquinoline derivatives could reduce inflammatory responses in animal models. The mechanism involves modulation of cyclic adenosine monophosphate (cAMP) levels, which are crucial in inflammatory pathways .
Anticancer Potential
This compound has been assessed for its anticancer activity. A notable study conducted by the National Cancer Institute (NCI) revealed that related tetrahydroquinoline derivatives exhibited significant antitumor activity across various cancer cell lines. The average growth inhibition rate was found to be promising .
Rheumatoid Arthritis
One case study focused on the efficacy of tetrahydroquinoline derivatives in treating autoimmune diseases such as rheumatoid arthritis. The results indicated a significant reduction in disease severity when administered at optimized doses in mouse models. This suggests a potential therapeutic application for inflammatory conditions .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies show that the compound exhibits favorable bioavailability characteristics. For instance, related compounds demonstrated an oral bioavailability of approximately 48% in mice and 32% in rats. This suggests that this compound could be a viable candidate for oral therapeutic applications .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-5-2-3-7-21(16)23(27)25-19-10-13-22-17(15-19)6-4-14-26(22)30(28,29)20-11-8-18(24)9-12-20/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMKLZBXHIPDHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













